(5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone
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Overview
Description
(5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 5-chloro-6-ethoxypyridine, is synthesized through a series of reactions involving chlorination and ethoxylation of pyridine.
Introduction of the Azepane Moiety: The azepane ring is introduced through a nucleophilic substitution reaction, where 4-methylazepane is reacted with the pyridine derivative under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the pyridine-azepane intermediate and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or azepane derivatives.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
(5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-methoxypyridin-3-yl)-(pyrrolidin-1-yl)methanone
- (5-Chloro-6-ethoxypyridin-3-yl)-(3,4-dimethylpyrrolidin-1-yl)methanone
- (5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Uniqueness
(5-Chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-chloro-6-ethoxypyridin-3-yl)-(4-methylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-20-14-13(16)9-12(10-17-14)15(19)18-7-4-5-11(2)6-8-18/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNGRBWMJGTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)N2CCCC(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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